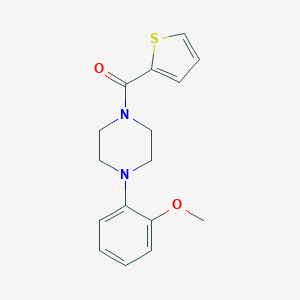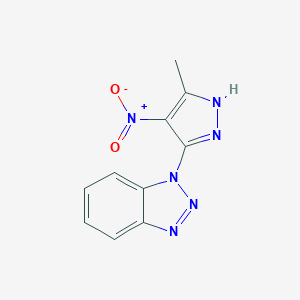![molecular formula C26H19FO2 B414770 3-(2-fluorophenyl)-3-(4-methoxyphenyl)-3H-benzo[f]chromene](/img/structure/B414770.png)
3-(2-fluorophenyl)-3-(4-methoxyphenyl)-3H-benzo[f]chromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-fluorophenyl)-3-(4-methoxyphenyl)-3H-benzo[f]chromene is an organic compound that belongs to the class of chromenes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-3-(4-methoxyphenyl)-3H-benzo[f]chromene typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction may involve the use of catalysts such as Lewis acids or transition metal complexes to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-fluorophenyl)-3-(4-methoxyphenyl)-3H-benzo[f]chromene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as anti-inflammatory, antioxidant, or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic applications in treating diseases.
Industry: It may find applications in the development of new materials or as a precursor for industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-fluorophenyl)-3-(4-methoxyphenyl)-3H-benzo[f]chromene involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved would depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Fluoro-phenyl)-3H-benzo[f]chromene: Lacks the methoxy group on the phenyl ring.
3-(4-Methoxy-phenyl)-3H-benzo[f]chromene: Lacks the fluoro group on the phenyl ring.
3-Phenyl-3H-benzo[f]chromene: Lacks both the fluoro and methoxy groups.
Uniqueness
The presence of both the fluoro and methoxy groups in 3-(2-fluorophenyl)-3-(4-methoxyphenyl)-3H-benzo[f]chromene may confer unique properties, such as enhanced biological activity or altered chemical reactivity, compared to its analogs.
Eigenschaften
Molekularformel |
C26H19FO2 |
|---|---|
Molekulargewicht |
382.4g/mol |
IUPAC-Name |
3-(2-fluorophenyl)-3-(4-methoxyphenyl)benzo[f]chromene |
InChI |
InChI=1S/C26H19FO2/c1-28-20-13-11-19(12-14-20)26(23-8-4-5-9-24(23)27)17-16-22-21-7-3-2-6-18(21)10-15-25(22)29-26/h2-17H,1H3 |
InChI-Schlüssel |
LIENQRNQTPPNAN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=CC=CC=C43)C5=CC=CC=C5F |
Kanonische SMILES |
COC1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=CC=CC=C43)C5=CC=CC=C5F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17-(2,5-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B414687.png)
![8-(1-azepanyl)-7-[2-hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B414694.png)
![(1Z)-8-ETHOXY-4,4-DIMETHYL-N-PHENYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE](/img/structure/B414695.png)



![2-[8-(Diethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B414699.png)


![N-[2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl]thiophene-2-carboxamide](/img/structure/B414704.png)
![N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B414706.png)
![N-(2-(2-furyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B414707.png)

![3-methyl-N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}butanamide](/img/structure/B414710.png)
